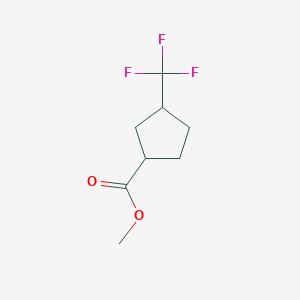

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate

Description

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a methyl ester group at position 1 and a trifluoromethyl (-CF₃) substituent at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug design .

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-13-7(12)5-2-3-6(4-5)8(9,10)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEQXLLQKPYDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the esterification of 3-(trifluoromethyl)cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthetic Chemistry

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate serves as a valuable building block in synthetic chemistry. Its trifluoromethyl group enhances lipophilicity, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various transformations, such as nucleophilic substitutions and reductions, allowing chemists to create more complex molecular architectures .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. The trifluoromethyl group is known to influence biological activity significantly, enhancing the potency of drug candidates. For instance, compounds with similar structures have shown efficacy in enzyme inhibition studies, which could lead to the development of new treatments for diseases such as cancer and neurological disorders .

Biological Studies

Research indicates that this compound may exhibit bioactive properties. It has been studied for its interaction with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways. The presence of the amino group allows for hydrogen bonding with target proteins, which is crucial for drug design .

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor of GABA transaminase (GABA-AT), an enzyme implicated in neurotransmitter regulation. The compound was designed to mimic natural substrates, leading to the formation of stable enzyme-inhibitor complexes that effectively reduced enzyme activity. This mechanism suggests potential applications in treating anxiety and mood disorders .

Case Study 2: Development of New Pharmaceuticals

In another investigation, researchers synthesized derivatives of this compound to assess their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further participate in biochemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Steric Bulk: Boc-protected amino and dibenzylamino substituents (e.g., in ) introduce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to -CF₃ .

Physicochemical Properties: Lipophilicity: The -CF₃ group significantly boosts lipophilicity (logP ~2.5–3.5 estimated), enhancing membrane permeability in drug candidates . Solubility: Amino-substituted derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit higher water solubility due to protonation, whereas -CF₃ and aromatic esters are more lipid-soluble .

Synthetic Applications: Pharmaceutical Intermediates: Compounds like those in and are synthesized via multi-step routes involving fluorinated aryl groups and trifluoromethylation, suggesting the target compound’s utility in kinase inhibitors or antiviral agents . Safety Profiles: Amino and sulfonyl derivatives require stringent handling (e.g., gloves, face shields) due to skin/eye irritation risks, while -CF₃ compounds may pose hazards from decomposition products (e.g., HF gas) .

Biological Activity

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, making compounds containing this moiety valuable in drug design. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHFO

- Molecular Weight : 196.15 g/mol

- Functional Groups : Trifluoromethyl group (-CF), ester group (-COO-)

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its interaction with biological membranes and proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, allowing it to penetrate lipid membranes more effectively, which is crucial for cellular uptake and activity.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways, potentially resulting in therapeutic effects .

- Cytotoxicity : Preliminary studies suggest that derivatives containing trifluoromethyl groups exhibit cytotoxic effects against various cancer cell lines, indicating potential anti-cancer activity .

Anticancer Activity

Research has demonstrated that compounds featuring the trifluoromethyl moiety can exhibit significant anti-cancer properties. For instance, studies on isoxazole-based molecules with similar structural features showed enhanced anti-cancer activity against breast cancer cell lines (MCF-7), with IC values indicating potent cytotoxic effects .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2g | MCF-7 | 2.63 |

| 5 | MCF-7 | 3.09 |

| Non-trifluoromethyl analogue | MCF-7 | 19.72 |

These findings suggest that the trifluoromethyl group plays a critical role in enhancing the biological activity of related compounds.

Inflammatory Response Modulation

Additionally, compounds similar to this compound have been investigated for their ability to modulate inflammatory responses through interactions with cytokine signaling pathways. The CCL2/CCR2 axis has been identified as a significant target in inflammatory diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds containing the trifluoromethyl group:

- Study on Cytotoxicity : A set of dihydropyridine carboxylic acids was evaluated for cytotoxicity against various cancer cell lines, revealing moderate inhibition in tumor cells while sparing normal cells .

- Mechanistic Studies : Research involving molecular docking and in silico studies has provided insights into the binding affinities and interactions of these compounds with target proteins related to apoptosis induction, further supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.